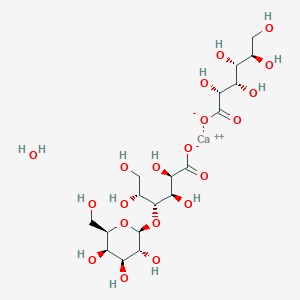

葡萄糖酸钙

描述

Synthesis Analysis

Calcium Glubionate synthesis can be aligned with general practices of synthesizing calcium salts, where specific conditions may influence the formation and purity of the final product. Although direct references to the synthesis of Calcium Glubionate are scarce, insights can be drawn from the synthesis of similar calcium compounds. For instance, methods to synthesize solvated and desolvated calcium compounds involve wet-chemical and mechanochemical techniques, demonstrating the diverse approaches to calcium salt production (Fichtner, Frommen, & Fuhr, 2005).

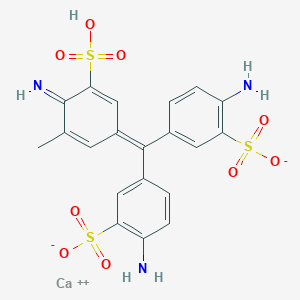

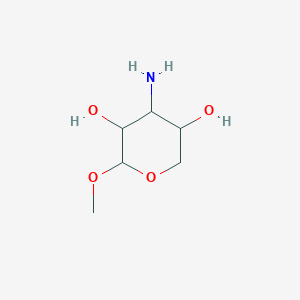

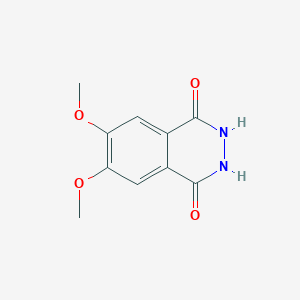

Molecular Structure Analysis

The molecular structure of Calcium Glubionate, like other calcium compounds, would typically be characterized using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (FTIR). These analyses provide detailed information on the bonding, arrangement, and overall structural integrity of the compound. A related study on calcium compounds revealed the importance of such analyses in understanding the coordination and structural features of calcium ions within complex structures (Mathew et al., 1998).

Chemical Reactions and Properties

Calcium Glubionate's chemical properties can be inferred from studies on calcium's reactivity and binding capabilities. Calcium's ability to form complexes with various ligands, such as in the calcium complex of 2,5-dihydroxybenzoic acid, highlights its versatile chemical nature (Kalinowska et al., 2016). Such reactivity is crucial in the synthesis and functionalization of calcium-based compounds.

Physical Properties Analysis

The physical properties of calcium compounds, including solubility, density, and thermal stability, are essential for understanding their behavior in different environments. For example, the thermal decomposition and phase transitions of calcium compounds provide insights into their stability and potential applications in various temperature conditions (L’Hôpital et al., 2015).

Chemical Properties Analysis

The chemical behavior of Calcium Glubionate in reactions, such as its solubility, reactivity with other compounds, and ion-exchange capabilities, can be paralleled with the behavior of other calcium salts. The interaction of calcium ions with carbohydrates demonstrates the complex nature of calcium's chemical interactions and its potential for forming diverse chemical structures (Taga, Ohashi, & Osaki, 1976).

科学研究应用

-

Treatment of Hypocalcemia

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as hypocalcemia .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating hypocalcemia .

-

Treatment of Hyperkalemia

-

Treatment of Lead Poisoning

-

Adjunct in the Treatment of Exudative Skin Conditions

-

Treatment of Osteoporosis

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as bone loss (osteoporosis) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating osteoporosis .

-

Treatment of Latent Tetany

-

Treatment of Hypoparathyroidism

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as decreased activity of the parathyroid gland (hypoparathyroidism) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating hypoparathyroidism .

-

Treatment of Osteomalacia/Rickets

- Application : Calcium Glubionate is used to treat conditions caused by low calcium levels such as weak bones (osteomalacia/rickets) .

- Method of Application : It is administered orally to increase calcium levels in the body .

- Results : The treatment effectively increases calcium levels in the body, thereby treating osteomalacia/rickets .

安全和危害

When handling Calcium Glubionate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CaO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905138 | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium glubionate | |

CAS RN |

12569-38-9 | |

| Record name | Calcium glubionate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012569389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glubionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。